![molecular formula C20H22N2O6S B2818619 [2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1031117-20-0](/img/structure/B2818619.png)
[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
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Description
[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C20H22N2O6S and its molecular weight is 418.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Studies have explored the synthesis of structurally related compounds, demonstrating applications in learning and memory enhancement in mice through chemical modifications of similar molecules (Jiang Jing-ai, 2006).
- Theoretical studies on the inhibition efficiencies of quinoxalines as corrosion inhibitors for copper in nitric acid have been conducted, suggesting the importance of structural features in determining their efficiency (A. Zarrouk et al., 2014).
- Research on catalyzed domino annulation reactions has led to the synthesis of highly substituted derivatives, indicating the utility of similar compounds in complex organic synthesis (S. Indumathi et al., 2010).
Biological and Material Science Applications
- The synthesis of compounds with potential for learning and memory facilitation has been explored, suggesting a research interest in cognitive enhancement through chemical means (Jiang Jing-ai, 2006).
- Studies on the antimicrobial activities of synthesized thiazoles and their derivatives indicate the potential for these compounds in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Structural Analysis and Characterization
- Crystal structure analysis of depside derivatives has been conducted, highlighting the importance of structural elucidation in understanding the properties of complex organic molecules (Pengcheng Lv et al., 2009).
properties
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-15-7-9-16(10-8-15)11-12-29(25,26)21-13-20(24)28-14-19(23)22-17-5-3-4-6-18(17)27-2/h3-12,21H,13-14H2,1-2H3,(H,22,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIXZJWROSHIBH-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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